7-(2-hydroxyethyl)-8-(2-hydroxyethylimino)-3-methyl-5,9-dihydro-4H-purine-2,6-dione
Description
7-(2-Hydroxyethyl)-8-(2-hydroxyethylimino)-3-methyl-5,9-dihydro-4H-purine-2,6-dione is a xanthine-derived compound characterized by a purine-2,6-dione core. Its structural uniqueness arises from substituents at three key positions:
- Position 3: A methyl group (-CH₃).
- Position 7: A 2-hydroxyethyl (-CH₂CH₂OH) group.
- Position 8: A 2-hydroxyethylimino (-NH-CH₂CH₂OH) moiety.
Unlike classical xanthines (e.g., theophylline or etophylline), the presence of an imino group at position 8 and dual hydroxyethyl substituents at positions 7 and 8 may enhance hydrophilicity and alter binding kinetics .
Properties
Molecular Formula |
C10H17N5O4 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
7-(2-hydroxyethyl)-8-(2-hydroxyethylimino)-3-methyl-5,9-dihydro-4H-purine-2,6-dione |
InChI |
InChI=1S/C10H17N5O4/c1-14-7-6(8(18)13-10(14)19)15(3-5-17)9(12-7)11-2-4-16/h6-7,16-17H,2-5H2,1H3,(H,11,12)(H,13,18,19) |
InChI Key |
MSVKEHFQLVVQJU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C(C(=O)NC1=O)N(C(=NCCO)N2)CCO |
Origin of Product |
United States |
Preparation Methods
Initial Alkylation at Position 3 and 7
The foundational step involves introducing the 3-methyl group via methylation of xanthine precursors. Dimethyl carbonate serves as a non-toxic methylating agent under high-temperature conditions (150–200°C), achieving yields up to 90% for analogous structures. Subsequent alkylation at position 7 is accomplished using 2-chloroethanol or its protected derivatives (e.g., tert-butyldimethylsilyl ethers) in solvents like N-methyl-2-pyrrolidone (NMP) with sodium carbonate as a base. For example, alkylation of 3-methylxanthine with 2-(tert-butyldimethylsilyloxy)ethyl bromide at 140°C yields 7-(protected-hydroxyethyl)-3-methylxanthine intermediates.
Bromination and Amination at Position 8
Position 8 is activated for substitution via bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 70°C. The resulting 8-bromo derivative undergoes nucleophilic displacement with 2-hydroxyethylamine in NMP at 90°C, forming the 8-(2-hydroxyethylimino) moiety. This step typically requires 2–4 hours, with yields ranging from 78–85%.
Condensation-Based Ring Formation
5,6-Diaminouracil Intermediate Route
A convergent approach utilizes 5,6-diamino-3-methyluracil (39) as a precursor (Scheme 6 in). Condensation with 2-hydroxyethylglycolic acid (40) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) forms a carboxamide intermediate. Alkaline cyclization (aq. NaOH, 80°C) closes the purine ring, introducing both hydroxyethyl groups simultaneously. This method achieves 65–75% yields but requires stringent pH control to avoid side reactions.
Oxidative Cyclization of Benzylidene Derivatives
Alternative pathways involve oxidative cyclization of 5,6-diaminouracil derivatives with aldehydes. For instance, reaction with 2-hydroxyacetaldehyde in methanol/acetic acid (4:1) generates a benzylidene intermediate (70) , which undergoes cyclization under acidic conditions to yield the target compound. This method is less efficient (50–60% yields) due to competing hydrolysis but offers simplicity in reagent handling.
Protection-Deprotection Strategies
Phthalimido Group Utilization
To prevent undesired side reactions during amination, the 2-hydroxyethylamine moiety is protected as a phthalimide derivative. Coupling 8-bromo-7-(2-hydroxyethyl)-3-methylxanthine with N-(2-hydroxyethyl)phthalimide in NMP at 140°C, followed by hydrazine-mediated deprotection, affords the free imino group. This two-step process achieves 83–94% purity, critical for pharmaceutical-grade synthesis.
Silyl Ether Protection
Hydroxyethyl groups are protected as tert-butyldimethylsilyl (TBS) ethers during harsh reaction conditions (e.g., high-temperature alkylation). Deprotection using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) restores the hydroxyl functionality without degrading the purine core.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Solvent/Temp | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Alkylation-Amination | Bromination, Nucleophilic Substitution | NMP, 90°C | 78–85 | 97–99 |
| Condensation | EDAC-mediated Cyclization | DMF, 80°C | 65–75 | 95–98 |
| Oxidative Cyclization | Aldehyde Condensation | MeOH/AcOH, 60°C | 50–60 | 90–92 |
Notes :
-
NMP enhances reaction rates due to its high polarity and thermal stability.
-
EDAC minimizes racemization but requires anhydrous conditions.
Industrial-Scale Optimization
Solvent and Catalyst Selection
Industrial protocols favor NMP for its ability to dissolve polar intermediates and tolerate temperatures up to 160°C. Catalytic amounts of diisopropylethylamine (DIPEA) accelerate amination steps while suppressing side reactions.
Purification Techniques
Crystallization from ethanol/tert-butyl methyl ether mixtures achieves >99% purity. For example, hot filtration through activated carbon removes polymeric byproducts, followed by cooling-induced crystallization.
Challenges and Mitigation
Regioselectivity Issues
Competing alkylation at N-1 and N-9 is mitigated by using bulky electrophiles (e.g., 2-chloromethylquinazoline) that favor N-7 substitution.
Hydroxy Group Oxidation
Protection with TBS ethers prevents oxidation during high-temperature steps. Post-synthesis deprotection under mild conditions (TBAF/THF) retains structural integrity.
Emerging Methodologies
Recent advances include enzymatic catalysis using xanthine oxidoreductase to introduce hydroxyethyl groups stereoselectively . While still experimental, this approach reduces reliance on harsh reagents and improves atom economy.
Chemical Reactions Analysis
Types of Reactions
7-(2-hydroxyethyl)-8-(2-hydroxyethylimino)-3-methyl-5,9-dihydro-4H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imino group can be reduced to form an amine.
Substitution: The hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl groups can yield aldehydes or carboxylic acids, while reduction of the imino group can produce an amine derivative.
Scientific Research Applications
The compound exhibits several biological activities that are relevant to its therapeutic potential:
- Adenosine Receptor Modulation :
- Antioxidant Properties :
- Cytotoxicity Against Cancer Cells :
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of similar compounds and found that activation of A3AR led to decreased production of pro-inflammatory cytokines in macrophage cell lines. This suggests potential applications for the compound in inflammatory diseases such as arthritis .
Case Study 2: Antioxidant Potential
Another study highlighted the antioxidant capabilities of phenolic compounds related to this structure. These compounds significantly reduced oxidative stress markers in vitro, indicating their potential role in preventing oxidative damage associated with neurodegenerative diseases .
Case Study 3: Cytotoxicity
Research into the cytotoxic effects of related purine derivatives revealed their ability to induce apoptosis selectively in various cancer cell lines. This selectivity is essential for developing effective cancer therapies with minimal side effects .
Summary of Applications
The applications of 7-(2-hydroxyethyl)-8-(2-hydroxyethylimino)-3-methyl-5,9-dihydro-4H-purine-2,6-dione can be summarized as follows:
| Application Area | Description |
|---|---|
| Cancer Treatment | Induces apoptosis selectively in cancer cells while sparing normal cells. |
| Anti-inflammatory Therapy | Modulates immune responses via adenosine receptor activation, reducing inflammation markers. |
| Neuroprotection | Exhibits antioxidant properties that protect against oxidative stress linked to neurodegenerative diseases. |
Mechanism of Action
The mechanism of action of 7-(2-hydroxyethyl)-8-(2-hydroxyethylimino)-3-methyl-5,9-dihydro-4H-purine-2,6-dione involves its interaction with specific molecular targets. The hydroxyethyl and hydroxyethylimino groups can form hydrogen bonds with enzymes or receptors, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional distinctions between 7-(2-hydroxyethyl)-8-(2-hydroxyethylimino)-3-methyl-5,9-dihydro-4H-purine-2,6-dione and analogous purine-2,6-diones are summarized below:
Table 1: Structural and Functional Comparison
Key Differences and Implications:
This could enhance interactions with enzyme active sites . The dual hydroxyethyl groups at positions 7 and 8 likely improve aqueous solubility relative to methyl-substituted analogs like theophylline, similar to etophylline’s design .
The target compound’s imino group may confer selectivity for specific PDE isoforms, as seen in dasantafil’s bromo-methoxybenzyl and cyclopentylamino substituents .
Safety and Metabolism: Hydroxyethyl groups in etophylline reduce toxicity compared to theophylline by lowering lipophilicity . The target compound’s additional hydroxyethylimino group may further mitigate hepatotoxicity risks. The imino group could introduce metabolic vulnerabilities, such as oxidation or conjugation pathways, which are uncharacterized in the current evidence.
Research Findings and Hypotheses
- Molecular Docking: Compounds like 7-benzyl-1,3-dimethyl-8-piperazin-1-yl-purine-2,6-dione () have been studied via docking simulations to predict binding modes. The target compound’s imino group may stabilize interactions with polar residues in PDE or receptor binding pockets .
- Synthetic Feasibility : Analogous purine-diones (e.g., etophylline) are synthesized via alkylation or condensation reactions, suggesting viable routes for the target compound’s production .
Biological Activity
7-(2-hydroxyethyl)-8-(2-hydroxyethylimino)-3-methyl-5,9-dihydro-4H-purine-2,6-dione, also known as a derivative of purine, exhibits various biological activities that have been explored in scientific research. This compound is characterized by its unique structural properties, which contribute to its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C10H15N5O4
- Molecular Weight : 269.26 g/mol
- SMILES Notation : CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCO)CCO
The compound features two hydroxyethyl groups and a methyl group attached to a purine ring structure, which is crucial for its biological interactions.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antioxidant Properties
Research indicates that purine derivatives can exhibit antioxidant activity. The presence of hydroxyl groups in the structure may enhance the ability to scavenge free radicals, thus providing protective effects against oxidative stress in cells. This property is essential for potential therapeutic applications in diseases characterized by oxidative damage.
2. Enzyme Inhibition
Compounds similar to 7-(2-hydroxyethyl)-8-(2-hydroxyethylimino)-3-methyl-5,9-dihydro-4H-purine-2,6-dione have been studied for their ability to inhibit enzymes involved in various metabolic pathways. For instance, purine derivatives can influence the activity of xanthine oxidase, an enzyme linked to uric acid production and associated with gout and other inflammatory conditions.
3. Immunomodulatory Effects
Recent studies suggest that purine derivatives may play a role in modulating immune responses. They can influence the activation and proliferation of immune cells, potentially enhancing the body's defense mechanisms against infections or cancer.
Case Studies and Research Findings
A review of literature reveals limited specific studies on this exact compound; however, related purine derivatives have shown promising results:
- Study on Antioxidant Activity : A study demonstrated that certain purine derivatives significantly reduced oxidative stress markers in cell cultures, suggesting potential applications in neurodegenerative diseases .
- Enzyme Inhibition Research : Inhibitory effects on xanthine oxidase were reported for related compounds, indicating a possible mechanism for reducing uric acid levels and alleviating gout symptoms .
- Immunomodulatory Research : Another study highlighted the role of purines in enhancing T-cell responses during infections, which could be leveraged for vaccine development .
Table 1: Predicted Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| Enzyme Inhibition | Inhibition of xanthine oxidase | |
| Immunomodulatory | Enhancement of T-cell responses |
Table 2: Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C10H15N5O4 |
| Molecular Weight | 269.26 g/mol |
| XLogP | -1.6 |
| Hydrogen Bond Donor | 4 |
| Hydrogen Bond Acceptor | 6 |
Q & A
Basic: What experimental strategies are recommended for optimizing the synthesis of this compound?
Methodological Answer:
The synthesis of purine-dione derivatives often involves multi-step alkylation and cyclization reactions. For example, similar compounds like 8-(ethylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethylpurine-2,6-dione require sequential alkylation with halides and purification via flash chromatography . To optimize synthesis:
- Use Design of Experiments (DoE) to minimize trial-and-error approaches. Apply factorial designs to evaluate variables (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions .
- Integrate quantum chemical calculations (e.g., reaction path searches) to predict feasible intermediates and transition states, reducing experimental iterations .
- Validate purity via HPLC or LC-MS and confirm structural integrity using H/C NMR and HRMS .
Basic: How can researchers characterize the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
Stability studies should employ:
- Kinetic modeling : Monitor degradation rates via UV-Vis spectroscopy or HPLC under controlled pH (1–13) and temperature (4–80°C) .
- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to assess thermal decomposition thresholds .
- Accelerated Stability Testing : Use high-temperature conditions (e.g., 40–60°C) to simulate long-term storage and identify degradation products via LC-MS/MS .
Advanced: How can conflicting data on the compound’s reactivity with biological targets be resolved?
Methodological Answer:
Discrepancies in bioactivity data (e.g., IC variability) may arise from differences in assay conditions or target specificity. To resolve contradictions:
- Perform dose-response curves across multiple cell lines or enzymatic assays (e.g., kinase inhibition) to validate target selectivity .
- Apply statistical meta-analysis to aggregate data from independent studies, controlling for variables like solvent (DMSO vs. aqueous) or incubation time .
- Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities and compare with experimental results .
Advanced: What computational methods are suitable for elucidating the compound’s reaction mechanisms?
Methodological Answer:
Mechanistic studies require:
- Density Functional Theory (DFT) : Calculate activation energies for proposed reaction pathways (e.g., nucleophilic substitutions, cyclization) .
- Molecular Dynamics (MD) Simulations : Model solvent effects and conformational changes during reactions .
- Transition State Theory (TST) : Identify rate-determining steps using software like Gaussian or ORCA .
Basic: What analytical techniques are critical for confirming the compound’s structural identity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Assign H and C peaks to verify substituent positions (e.g., hydroxyethyl groups at C7/C8) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] or [M+Na]) with <5 ppm error .
- Infrared Spectroscopy (IR) : Detect functional groups (e.g., carbonyl stretches at ~1650–1700 cm) .
Advanced: How can researchers design experiments to assess the compound’s potential as a kinase inhibitor?
Methodological Answer:
- Kinase Profiling Assays : Use radiometric (e.g., P-ATP) or fluorescence-based (e.g., ADP-Glo) assays to screen against kinase panels (e.g., PKC, PKA) .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified hydroxyethyl/imino groups and compare inhibitory potency .
- Crystallography : Co-crystallize the compound with target kinases (e.g., PDB deposition) to visualize binding modes .
Basic: What strategies are effective for scaling up synthesis from milligram to gram quantities?
Methodological Answer:
- Process Analytical Technology (PAT) : Monitor reactions in real-time using inline FTIR or Raman spectroscopy to ensure consistency .
- Membrane Separation : Purify intermediates via nanofiltration or reverse osmosis to replace column chromatography .
- Flow Chemistry : Implement continuous reactors to improve heat/mass transfer and reduce batch variability .
Advanced: How can researchers investigate the compound’s interactions with DNA/RNA?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., /) between the compound and oligonucleotides .
- Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions) upon binding .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
Basic: What are the key considerations for designing in vitro toxicity assays?
Methodological Answer:
- Cell Viability Assays : Use MTT or resazurin-based assays in hepatocyte (e.g., HepG2) or renal (e.g., HEK293) cell lines .
- Reactive Oxygen Species (ROS) Detection : Employ fluorescent probes (e.g., DCFH-DA) to assess oxidative stress .
- CYP450 Inhibition Screening : Evaluate metabolic interference via luminescent cytochrome P450 assays .
Advanced: How can the compound’s degradation pathways be mapped under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to hydrolytic (acid/base), oxidative (HO), and photolytic (UV) stress .
- LC-QTOF-MS/MS : Identify degradation products and propose fragmentation pathways .
- Metabolite Profiling : Incubate with liver microsomes (human/rat) and analyze via UPLC-MS to detect phase I/II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
